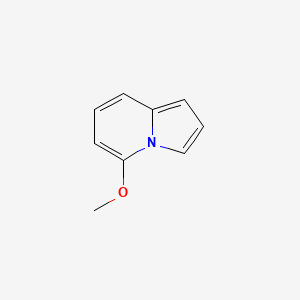

5-Methoxyindolizine

Beschreibung

5-Methoxyindolizine is a heterocyclic compound characterized by a bicyclic structure comprising a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). Indolizines are structurally related to indoles but differ in the placement of the nitrogen atom and the fused ring system. The 5-methoxy substitution introduces electronic and steric effects that influence reactivity, solubility, and biological activity .

Synthesis Challenges: Traditional methods for synthesizing 5-substituted indolizines, such as the Tchitchibabin reaction, are often hindered by steric constraints at the 5-position . However, recent advances include nucleophilic substitution reactions using 5-chloroindolizine intermediates (e.g., reacting with methoxide ions) and recyclization of oxazolo[3,2-a]pyridinium salts .

Eigenschaften

CAS-Nummer |

195615-11-3 |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.177 |

IUPAC-Name |

5-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-2-4-8-5-3-7-10(8)9/h2-7H,1H3 |

InChI-Schlüssel |

UHHPXIMMLFBCJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=CC=CN21 |

Synonyme |

Indolizine, 5-methoxy- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-methoxyindolizine with structurally related compounds, focusing on substitution patterns, synthesis routes, and applications:

Key Differences and Trends

- Electronic Effects : The 5-methoxy group in indolizines enhances electron density in the aromatic system, improving stability but complicating electrophilic substitutions. In contrast, 5-chloroindolizines are more reactive toward nucleophiles .

- Biological Activity : 5-Methoxyindole derivatives exhibit fluorescence and antimicrobial properties, whereas indolizines with fused rings (e.g., 5-methoxyindolizine) show promise in enzyme inhibition due to planar aromaticity .

- Synthetic Accessibility : 5-Substituted indolizines require specialized methods (e.g., oxazolo[3,2-a]pyridinium salt recyclization), while isoindoline-diones are easier to functionalize via cycloadditions .

Research Findings and Data

Pharmacological Potential

- COX-2 Inhibition : Indolizine analogs with electron-donating groups (e.g., 5-OCH₃) demonstrate selective COX-2 binding in computational models, with IC₅₀ values comparable to celecoxib .

- Cardiovascular Applications: Hexahydrothieno-indolizinium salts (e.g., 5-methyl derivatives) exhibit vasodilatory effects in preclinical studies .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.